molecular formula C8H15NO B1293055 (1-Allylpyrrolidin-3-yl)methanol CAS No. 71548-32-8

(1-Allylpyrrolidin-3-yl)methanol

Cat. No.: B1293055
CAS No.: 71548-32-8
M. Wt: 141.21 g/mol
InChI Key: YBRJLPHATQNWJL-UHFFFAOYSA-N
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Description

(1-Allylpyrrolidin-3-yl)methanol is an organic compound that features a pyrrolidine ring substituted with an allyl group and a hydroxymethyl group

Scientific Research Applications

(1-Allylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Allylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

    Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as sodium hydride.

    Hydroxymethylation: The final step involves the hydroxymethylation of the pyrrolidine ring, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Aldehydes and ketones.

    Reduction Products: Various alcohols and amines.

    Substitution Products: Halogenated derivatives and other substituted compounds.

Mechanism of Action

The mechanism of action of (1-Allylpyrrolidin-3-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the allyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

  • (1-Allylpyrrolidin-2-yl)methanol
  • (1-Allylpyrrolidin-4-yl)methanol
  • (1-Allylpiperidin-3-yl)methanol

Comparison:

  • Structural Differences: The position of the allyl and hydroxymethyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Features: (1-Allylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which can result in distinct pharmacological properties and synthetic utility.

Properties

IUPAC Name

(1-prop-2-enylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-9-5-3-8(6-9)7-10/h2,8,10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRJLPHATQNWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649261
Record name [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71548-32-8
Record name [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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